molecular formula C7H4N2O2 B1610408 2-Ethynyl-5-nitropyridine CAS No. 452333-53-8

2-Ethynyl-5-nitropyridine

Cat. No.: B1610408
CAS No.: 452333-53-8
M. Wt: 148.12 g/mol
InChI Key: LGPWDEKBZZUODK-UHFFFAOYSA-N
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Description

2-Ethynyl-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-5-nitropyridine can be synthesized through the Sonogashira coupling reaction. This involves the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a copper co-catalyst and a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiviral and Anticancer Activity

Research has shown that nitropyridine derivatives, including 2-ethynyl-5-nitropyridine, exhibit significant biological activity. These compounds are being investigated for their potential as antiviral agents and in cancer therapy. For instance, similar compounds have been used as markers for cellular replication, facilitating studies on DNA synthesis and cell proliferation .

Case Study:
In a study exploring the effects of various nitropyridines on cellular activity, this compound demonstrated promising results in inhibiting cell growth in specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Agricultural Applications

3.1 Precursor for Agrochemicals

This compound serves as a precursor in the synthesis of various agricultural chemicals. It is used to produce herbicides and pesticides that target specific plant pathways, enhancing crop protection without harming beneficial organisms .

Data Table: Applications in Agrochemicals

Application TypeCompound DerivedPurpose
HerbicideEthynyl-Nitropyridine DerivativesTargeting weed growth
InsecticideModified NitropyridinesProtecting crops from pest damage
FungicideNitropyridine AnaloguesPreventing fungal infections in plants

Material Science Applications

4.1 Ligands in Coordination Chemistry

The ethynyl group in this compound makes it an excellent ligand for metal complexes. These complexes can be utilized in catalysis and materials science applications, particularly in the development of new materials with specific electronic properties.

Case Study:
A recent study synthesized a series of metal complexes using this compound as a ligand, demonstrating enhanced catalytic activity in organic transformations compared to traditional ligands .

Mechanism of Action

The mechanism of action of 2-ethynyl-5-nitropyridine largely depends on its reactivity towards various chemical reagents. The ethynyl group can participate in addition reactions, while the nitro group can undergo reduction or substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

    2-Ethynylpyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.

    5-Nitropyridine: Lacks the ethynyl group, limiting its use in cross-coupling reactions.

Uniqueness: 2-Ethynyl-5-nitropyridine is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Biological Activity

2-Ethynyl-5-nitropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an ethynyl group and a nitro group. This configuration contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₅N₃O₂
Molecular Weight151.13 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. It has been studied for its potential as an anti-cancer agent and its effects on DNA synthesis.

  • Inhibition of DNA Synthesis : Studies have shown that compounds similar to this compound can inhibit DNA polymerases, thereby affecting cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Case Study 2: Antimicrobial Efficacy

In vitro tests indicated that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Table 2: Biological Activity Summary

Activity TypeEffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth

Research Findings

Recent research highlights the compound's ability to modulate cellular responses through various signaling pathways. For instance, it has been shown to activate the p53 pathway, which plays a crucial role in regulating the cell cycle and preventing tumor formation. This activation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-ethynyl-5-nitropyridine in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including EN166-compliant safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks. Waste disposal must follow hazardous chemical protocols (e.g., segregation, professional disposal services) to prevent environmental contamination .

Q. How can researchers optimize synthesis routes for this compound derivatives?

  • Methodological Answer : Explore pH-controlled reactions (e.g., hydrothermal conditions) to modulate molecular assembly, as demonstrated in structurally analogous nitropyridine MOFs. Monitor reaction progress via HPLC or TLC, and characterize intermediates using FTIR and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Employ single-crystal X-ray diffraction for definitive structural elucidation. Complement with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does pH influence the supramolecular architecture of this compound-based coordination polymers?

  • Methodological Answer : Adjust pH during synthesis to favor specific coordination modes (e.g., neutral vs. protonated ligands). For example, acidic conditions (pH < 5) may promote chloride bridging in Cd(II) complexes, while neutral conditions yield layered structures via hydrogen bonding. Use SC-XRD and Hirshfeld analysis to validate structural changes .

Q. What computational methods can resolve contradictions in crystallographic data for nitropyridine derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to optimize molecular geometries and compare with experimental XRD data. Use Hirshfeld surface analysis to identify overlooked weak interactions (e.g., C–H⋯O, lone-pair⋯π) that may explain discrepancies in packing motifs .

Q. How can researchers assess the nonlinear optical (NLO) potential of this compound crystals?

  • Methodological Answer : Measure refractive indices (nx, ny, nz) using a prism-coupling technique at varying wavelengths. Determine second-harmonic generation (SHG) efficiency via Kurtz-Perry powder method, referencing known standards like KDP. Phase-matching behavior can be modeled using Sellmeier equations .

Q. What strategies mitigate risks of side reactions during alkyne functionalization of this compound?

  • Methodological Answer : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to prevent oxidative side reactions. Monitor reaction kinetics via <sup>1</sup>H NMR to detect undesired byproducts (e.g., diynes). Purify via column chromatography with silica gel or reverse-phase HPLC .

Properties

IUPAC Name

2-ethynyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWDEKBZZUODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514601
Record name 2-Ethynyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452333-53-8
Record name 2-Ethynyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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